molecular formula C15H23ClN4O3 B3420019 Bz-Arg-OEt.HCl CAS No. 16706-37-9

Bz-Arg-OEt.HCl

Cat. No.: B3420019
CAS No.: 16706-37-9
M. Wt: 342.82 g/mol
InChI Key: HIXDELXKSSLIKB-YDALLXLXSA-N
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Description

Benzoyl-L-arginine ethyl ester hydrochloride, commonly referred to as Bz-Arg-OEt.HCl, is an amino acid derivative. It is widely used in scientific research, particularly in the fields of biochemistry and molecular biology. This compound serves as a substrate for various proteolytic enzymes, including trypsin, thrombin, and plasmin, making it valuable for enzymatic studies and assays .

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzoyl-L-arginine ethyl ester hydrochloride can be synthesized through the esterification of benzoyl-L-arginine with ethanol in the presence of hydrochloric acid. The reaction typically involves the following steps:

Industrial Production Methods

In industrial settings, the production of benzoyl-L-arginine ethyl ester hydrochloride involves large-scale esterification reactions under controlled conditions. The process includes the use of high-purity reagents and solvents to ensure the quality and yield of the final product. The compound is typically produced in bulk quantities and stored under specific conditions to maintain its stability .

Mechanism of Action

Benzoyl-L-arginine ethyl ester hydrochloride exerts its effects primarily through its interaction with proteolytic enzymes. The compound binds to the active site of enzymes such as trypsin, forming an acyl intermediate. This intermediate can be attacked by nucleophiles, leading to the hydrolysis of the ester bond and the release of benzoyl-L-arginine . The molecular targets and pathways involved in this process include the catalytic triad of serine proteases, which consists of serine, histidine, and aspartate residues .

Comparison with Similar Compounds

Benzoyl-L-arginine ethyl ester hydrochloride is similar to other arginine derivatives used in enzymatic studies and peptide synthesis. Some of the similar compounds include:

    Nα-Benzoyl-L-arginine p-nitroanilide: Used as a substrate for trypsin and other proteases.

    Nα-Benzoyl-L-arginine amide: Utilized in the study of enzyme kinetics and mechanisms.

    Nα-Benzoyl-L-arginine methyl ester: Employed in peptide synthesis and enzymatic assays.

Compared to these compounds, benzoyl-L-arginine ethyl ester hydrochloride is unique in its specific use as a substrate for determining esterase activities and its role in peptide synthesis reactions .

Properties

IUPAC Name

ethyl (2S)-2-benzamido-5-(diaminomethylideneamino)pentanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N4O3.ClH/c1-2-22-14(21)12(9-6-10-18-15(16)17)19-13(20)11-7-4-3-5-8-11;/h3-5,7-8,12H,2,6,9-10H2,1H3,(H,19,20)(H4,16,17,18);1H/t12-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIXDELXKSSLIKB-YDALLXLXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCCN=C(N)N)NC(=O)C1=CC=CC=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](CCCN=C(N)N)NC(=O)C1=CC=CC=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23ClN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

971-21-1 (Parent)
Record name Ethyl N2-benzoyl-L-argininate monohydrochloride
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Molecular Weight

342.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White hygroscopic powder; [Alfa Aesar MSDS]
Record name N-alpha-Benzoyl-L-arginine ethyl ester hydrochloride
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CAS No.

2645-08-1, 16706-37-9
Record name N-Benzoyl-L-arginine ethyl ester hydrochloride
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-Arginine, N2-benzoyl-, ethyl ester, hydrochloride
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URL https://commonchemistry.cas.org/detail?cas_rn=16706-37-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Ethyl N2-benzoyl-L-argininate monohydrochloride
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl N2-benzoyl-L-argininate monohydrochloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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